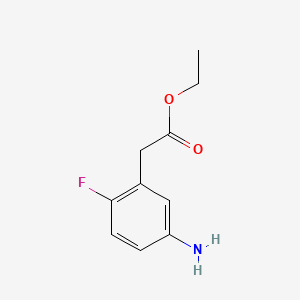

Ethyl 2-(5-amino-2-fluorophenyl)acetate

Descripción general

Descripción

Ethyl 2-(5-amino-2-fluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an amino group and a fluorine atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-amino-2-fluorophenyl)acetate typically involves the esterification of 2-(5-amino-2-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aromatic esters.

Aplicaciones Científicas De Investigación

Ethyl 2-(5-amino-2-fluorophenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(5-amino-2-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the amino and fluorine groups allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Ethyl 2-(5-amino-2-bromophenyl)acetate: Similar structure but with a bromine atom instead of fluorine.

Ethyl 2-(5-amino-2-chlorophenyl)acetate: Contains a chlorine atom instead of fluorine.

Ethyl 2-(5-amino-2-iodophenyl)acetate: Features an iodine atom in place of fluorine.

Uniqueness: Ethyl 2-(5-amino-2-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Ethyl 2-(5-amino-2-fluorophenyl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of an ethyl ester group, an amino group, and a fluorinated phenyl ring. The molecular formula is , with a molecular weight of approximately 197.21 g/mol. The fluorine atom in the para position significantly influences the compound's reactivity and biological interactions due to its electronegativity and steric effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The compound has been investigated for its ability to inhibit bacterial growth and has shown promising results in preliminary studies. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific targets are yet to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines, including leukemia (HL-60) and liver cancer (BEL-7402). In these studies, the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent inhibition of cell proliferation compared to standard chemotherapeutic agents such as 5-fluorouracil (5-FU) .

Table 1: In Vitro Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HL-60 | 15 | |

| This compound | BEL-7402 | 12 | |

| 5-Fluorouracil | Various | 20 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The amino group may facilitate hydrogen bonding with receptors or enzymes, while the fluorine atom can enhance binding affinity due to its unique electronic properties.

The compound's mechanism may involve:

- Inhibition of nucleic acid synthesis : Similar to other fluorinated compounds like 5-FU, it could disrupt RNA or DNA synthesis.

- Induction of apoptosis : By triggering programmed cell death pathways in cancer cells.

Case Studies

Several studies have documented the biological effects of this compound:

- Antitumor Efficacy : A study reported that derivatives of amino acid esters, including this compound, exhibited enhanced antitumor activity compared to their non-fluorinated counterparts. The presence of the fluorine atom was crucial for increasing potency against liver cancer cells .

- Antimicrobial Testing : In a series of assays against Gram-positive and Gram-negative bacteria, this compound showed effective inhibition, suggesting its potential as a lead compound for developing new antibiotics.

Propiedades

IUPAC Name |

ethyl 2-(5-amino-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGIHBIWDVOKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.